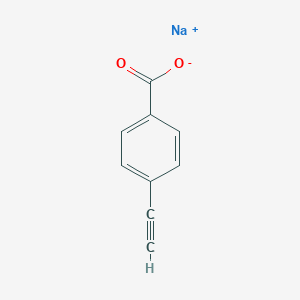

sodium;4-ethynylbenzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound with the identifier “sodium;4-ethynylbenzoate” is a chemical entity registered in the PubChem database. This compound is known for its unique chemical structure and properties, making it a subject of interest in various scientific fields.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of sodium;4-ethynylbenzoate involves multiple steps, including the use of specific reagents and catalysts under controlled conditions. The exact synthetic route can vary depending on the desired purity and yield of the final product. Commonly, the synthesis involves the use of organic solvents and reagents that facilitate the formation of the compound’s unique chemical structure.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of large-scale reactors, continuous monitoring of reaction parameters, and purification techniques such as crystallization or chromatography.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The ethynyl group undergoes substitution with electrophilic reagents. For example, in palladium-catalyzed cross-couplings, the ethynyl moiety acts as a nucleophile. A representative Sonogashira coupling reaction involves:

Reagents : Aryl/alkyl halides, Pd(PPh₃)₂Cl₂, CuI, and triethylamine.

Conditions : THF, 60°C, inert atmosphere .

Example :

Sodium 4-ethynylbenzoate+1-ethynyl-3-fluorobenzenePd/Cumethyl 2-((2-fluorophenyl)ethynyl)benzoate

Cyclization Reactions

Under cooperative photoredox/gold catalysis, sodium 4-ethynylbenzoate participates in cyclization with arenediazonium salts to form 3,4-disubstituted isocoumarins :

Reagents : AuCl₃, [Ru(bpy)₃]²⁺, visible light.

Conditions : Acetonitrile, room temperature.

Mechanism :

-

Oxidative activation : The arenediazonium salt generates aryl radicals.

-

Gold coordination : The ethynyl group coordinates to Au(I), facilitating 6-endo-dig cyclization.

-

Demethylation : Protodemetallation yields the isocoumarin product .

| Starting Material | Product | Yield |

|---|---|---|

| Methyl 2-((2-fluorophenyl)ethynyl)benzoate | 3-(4-chlorophenyl)-4-phenyl-1H-isochromen-1-one | 68% |

Addition Reactions

The ethynyl group engages in Huisgen azide-alkyne cycloaddition (click chemistry) to form 1,2,3-triazoles:

Reagents : Azides, CuSO₄, sodium ascorbate.

Conditions : Aqueous/organic biphasic system, room temperature.

Application : Bioconjugation and polymer synthesis.

Oxidative Functionalization

The ethynyl group oxidizes to carboxylic acids or ketones under strong oxidizing conditions:

Reagents : KMnO₄ (acidic/neutral) or CrO₃.

Conditions : Aqueous H₂SO₄ or acetone.

Example :

Sodium 4-ethynylbenzoateKMnO4/H+4-carboxybenzoic acid

Coordination Chemistry

The carboxylate and ethynyl groups act as ligands for transition metals:

-

Gold(I/III) complexes : Used in catalytic cycles for cyclization .

-

Palladium complexes : Key intermediates in cross-coupling reactions .

Biological Interactions

The ethynyl group facilitates nucleophilic attacks on electrophilic centers in biomolecules, altering enzymatic activity. This reactivity is exploited in:

-

Prodrug design : Ester derivatives for targeted drug delivery .

-

Biochemical probes : Fluorescent or radioactive labeling.

Stability and Reaction Optimization

Applications De Recherche Scientifique

Chemistry

Sodium 4-ethynylbenzoate is widely used as a building block in organic synthesis and polymer chemistry. It participates in various chemical reactions, including:

- Substitution Reactions : The ethynyl group can undergo nucleophilic substitution.

- Addition Reactions : The triple bond in the ethynyl group can react with halogens or hydrogen.

- Oxidation Reactions : The compound can be oxidized to yield different products.

Biology

Research has highlighted the potential role of sodium 4-ethynylbenzoate in biochemical pathways and its interactions with biological molecules. Notably, it has been investigated for:

- Antimicrobial Activity : Inhibits the growth of Gram-negative bacteria by targeting lipid A biosynthesis pathways.

Medicine

Sodium 4-ethynylbenzoate shows promise in medicinal chemistry, particularly for its potential therapeutic properties:

- Antibiotic Development : It acts as an inhibitor of LpxC, an enzyme crucial for bacterial viability. This property positions it as a candidate for new antibiotic therapies against multidrug-resistant bacteria.

Case Studies and Findings

Several studies have documented the efficacy of sodium 4-ethynylbenzoate in various applications:

-

Inhibition of LpxC :

- Research demonstrated that sodium 4-ethynylbenzoate effectively inhibits LpxC, leading to reduced viability of Pseudomonas aeruginosa.

- Post-Antibiotic Effect (PAE) : Studies indicate a correlation between the residence time at the target site and prolonged antibacterial effects even after compound washout .

- Animal Model Efficacy :

| Study Reference | Biological Activity | Observed Effect |

|---|---|---|

| Local Anesthetic | Good efficacy | Effective surface anesthesia |

| Antimicrobial | Inhibits Pseudomonas aeruginosa growth | Significant bacterial load reduction |

| Toxicity Assessment | Low acute toxicity | Safe in animal models |

Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggest that modifications to the ethynyl group can enhance biological activity. Variations in substitution patterns on the aromatic ring have been explored to optimize efficacy and minimize toxicity.

Mécanisme D'action

The mechanism of action of sodium;4-ethynylbenzoate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in cellular processes and biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Propriétés

IUPAC Name |

sodium;4-ethynylbenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6O2.Na/c1-2-7-3-5-8(6-4-7)9(10)11;/h1,3-6H,(H,10,11);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXBLAFDQGACQAR-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=C(C=C1)C(=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C#CC1=CC=C(C=C1)C(=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5NaO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.